N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring and a 4-chlorophenylthio group attached to an acetamide moiety
Mechanism of Action
Target of Action
Compounds with a similar thiazolo[5,4-d]thiazole structure have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Mode of Action
It is known that thiazolo[5,4-d]thiazoles can participate in palladium-catalyzed, enantioselective allylic c-h alkylation . This process involves the cooperative catalysis of a palladium complex of chiral phosphoramidite ligand and an achiral Brønsted acid .
Biochemical Pathways
Thiazolo[5,4-d]thiazoles are known to be involved in the synthesis of semiconductors for plastic electronics . They can participate in various organic transformations, contributing to the development of new materials .
Result of Action
It is known that thiazolo[5,4-d]thiazoles can participate in various organic transformations, contributing to the development of new materials .
Action Environment
It is known that the efficiency of thiazolo[5,4-d]thiazoles in organic transformations can be influenced by various factors, including the presence of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide typically involves the reaction of benzo[d]thiazole derivatives with 4-chlorophenylthioacetic acid or its derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-5-yl)-2-((4-methylphenyl)thio)acetamide
- N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide
- N-(benzo[d]thiazol-5-yl)-2-((4-bromophenyl)thio)acetamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJVXCPWNUDKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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